Cas no 33758-06-4 ((1S)-2,2,2-trifluoro-1-(naphthalen-1-yl)ethan-1-ol)

(1S)-2,2,2-trifluoro-1-(naphthalen-1-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- (1S)-2,2,2-trifluoro-1-(naphthalen-1-yl)ethan-1-ol
- 33758-06-4
- (s)-1-(1-naphthyl)-2,2,2-trifluoroethanol
- EN300-1931910
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- インチ: 1S/C12H9F3O/c13-12(14,15)11(16)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11,16H/t11-/m0/s1
- InChIKey: RATZWCVDALBRJG-NSHDSACASA-N
- ほほえんだ: FC([C@H](C1C=CC=C2C=CC=CC=12)O)(F)F
計算された属性
- せいみつぶんしりょう: 226.06054939g/mol
- どういたいしつりょう: 226.06054939g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
(1S)-2,2,2-trifluoro-1-(naphthalen-1-yl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1931910-0.25g |
(1S)-2,2,2-trifluoro-1-(naphthalen-1-yl)ethan-1-ol |
33758-06-4 | 0.25g |
$972.0 | 2023-09-17 | ||
Enamine | EN300-1931910-0.5g |
(1S)-2,2,2-trifluoro-1-(naphthalen-1-yl)ethan-1-ol |
33758-06-4 | 0.5g |
$1014.0 | 2023-09-17 | ||
Enamine | EN300-1931910-2.5g |
(1S)-2,2,2-trifluoro-1-(naphthalen-1-yl)ethan-1-ol |
33758-06-4 | 2.5g |
$2071.0 | 2023-09-17 | ||
Enamine | EN300-1931910-5.0g |
(1S)-2,2,2-trifluoro-1-(naphthalen-1-yl)ethan-1-ol |
33758-06-4 | 5g |
$3894.0 | 2023-06-02 | ||
Enamine | EN300-1931910-0.1g |
(1S)-2,2,2-trifluoro-1-(naphthalen-1-yl)ethan-1-ol |
33758-06-4 | 0.1g |
$930.0 | 2023-09-17 | ||
Enamine | EN300-1931910-1g |
(1S)-2,2,2-trifluoro-1-(naphthalen-1-yl)ethan-1-ol |
33758-06-4 | 1g |
$1057.0 | 2023-09-17 | ||
Enamine | EN300-1931910-10g |
(1S)-2,2,2-trifluoro-1-(naphthalen-1-yl)ethan-1-ol |
33758-06-4 | 10g |
$4545.0 | 2023-09-17 | ||
Enamine | EN300-1931910-5g |
(1S)-2,2,2-trifluoro-1-(naphthalen-1-yl)ethan-1-ol |
33758-06-4 | 5g |
$3065.0 | 2023-09-17 | ||
Enamine | EN300-1931910-0.05g |
(1S)-2,2,2-trifluoro-1-(naphthalen-1-yl)ethan-1-ol |
33758-06-4 | 0.05g |
$888.0 | 2023-09-17 | ||
Enamine | EN300-1931910-1.0g |
(1S)-2,2,2-trifluoro-1-(naphthalen-1-yl)ethan-1-ol |
33758-06-4 | 1g |
$1343.0 | 2023-06-02 |
(1S)-2,2,2-trifluoro-1-(naphthalen-1-yl)ethan-1-ol 関連文献
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1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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5. Book reviews
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6. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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9. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
(1S)-2,2,2-trifluoro-1-(naphthalen-1-yl)ethan-1-olに関する追加情報
Introduction to (1S)-2,2,2-Trifluoro-1-(Naphthalen-1-Yl)Ethan-1-Ol (CAS No. 33758-06-4)
The compound (1S)-2,2,2-Trifluoro-1-(Naphthalen-1-Yl)Ethan-1-Ol (commonly referred to by its CAS number 33758-06-4) is a highly specialized organic compound with significant applications in various scientific and industrial fields. This compound is characterized by its unique structure, which combines a trifluoroethyl group with a naphthyl moiety. The (S)-configuration at the chiral center adds another layer of complexity and functionality to this molecule.
Recent advancements in synthetic chemistry have enabled the precise synthesis of (1S)-2,2,2-Trifluoro-1-(Naphthalen-1-Yl)Ethan-1-Ol, making it more accessible for research and commercial purposes. The compound has been extensively studied for its potential in drug development, materials science, and as a building block in advanced organic synthesis.
One of the most notable features of CAS No. 33758-06-4 is its high stability under various chemical and physical conditions. This property makes it an ideal candidate for applications where durability and resistance to environmental factors are critical. For instance, in the pharmaceutical industry, the compound has shown promise as a precursor for bioactive molecules with enhanced pharmacokinetic profiles.
The naphthyl group in (1S)-Trifluoroethanol derivatives contributes significantly to the molecule's aromaticity and electronic properties. This feature has led to its use in the development of advanced materials such as high-performance polymers and optoelectronic devices. Recent studies have highlighted its potential as a dopant in organic light-emitting diodes (OLEDs), where it enhances device efficiency and stability.
In terms of synthesis, CAS No. 33758-064 is typically produced through a multi-step process involving nucleophilic substitution and subsequent chiral resolution techniques. The use of enantioselective catalysts has been pivotal in achieving high enantiomeric excess (ee) during the synthesis of this compound. This ensures that the final product meets stringent quality standards required for both research and industrial applications.
The trifluoroethyl group in (S)-Trifluorooctanol derivatives imparts unique hydrophobic properties to the molecule. This characteristic has been leveraged in the design of drug delivery systems where controlled release mechanisms are essential. Recent research has demonstrated that this compound can serve as a versatile platform for developing nanoparticles with tailored drug encapsulation capabilities.
Moreover, (1S)-Trifluorooctanol derivatives have found applications in analytical chemistry as selective adsorbents for chromatographic separations. Their ability to interact with specific functional groups makes them valuable tools in purification processes for complex chemical mixtures.
Looking ahead, the continued exploration of CAS No. 33758064 is expected to unlock new avenues for its application across diverse industries. Its unique combination of structural features and functional properties positions it as a key player in the development of next-generation materials and therapeutic agents.
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